molecular formula C8H15NO4S B3039637 Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate CAS No. 1240263-70-0

Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate

Cat. No.: B3039637
CAS No.: 1240263-70-0
M. Wt: 221.28 g/mol
InChI Key: UTVQCCZJZHIKOI-SREVYHEPSA-N
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Description

Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate is a useful research compound. Its molecular formula is C8H15NO4S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Heterocyclic Synthesis

Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate and its derivatives have been utilized in the synthesis of various heterocyclic systems. For instance, methyl and phenylmethyl derivatives of this compound were employed in the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and other heterocycles (Selič, Grdadolnik, & Stanovnik, 1997).

Crystal Structure Analysis

This compound derivatives have been synthesized and characterized to understand their crystal structures. These studies provide insights into the molecular arrangement and potential interactions in solid state, aiding the development of new molecular structures (Abad et al., 2020).

Antimicrobial Activity

Compounds derived from this compound have been studied for their antimicrobial properties. For example, novel pyrazole derivatives were synthesized and shown to exhibit significant antibacterial activity against various bacterial strains (Chandrakantha et al., 2011).

Photochemical Synthesis

This compound has been involved in photochemical synthesis processes. For instance, its oxime acetates have been used in photochemical reactions to synthesize potential pyrethroid components (Armesto, Gallego, & Horspool, 1990).

Bioconjugation Studies

1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide, a related compound, has been extensively used in bioconjugation studies for medical research applications. These studies are crucial in understanding the reactions and potential side products that can affect the efficacy of bioconjugates (Totaro et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-(dimethylamino)ethyl methacrylate (dmaema), have been used in the synthesis of polymers for efficient adsorption of heavy metals . Another compound, 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride (TAS-103), has been found to target the signal recognition particle (SRP), which mediates the proper delivery of secretory proteins in cells .

Mode of Action

A compound with a similar structure, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (edc), is known to couple primary amines to carboxylic acids by creating an activated ester leaving group . The carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct .

Biochemical Pathways

The related compound edc is used in peptide synthesis and protein crosslinking to nucleic acids , suggesting that Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate may also influence protein-related pathways.

Pharmacokinetics

A compound with a similar structure, ethyl 3-(dimethylamino)acrylate, is reported to have high gastrointestinal absorption and is blood-brain barrier permeant .

Result of Action

The related compound edc is known to yield amide bonds as a result of its action .

Action Environment

Edc, a related compound, is typically employed in the 40-60 pH range , suggesting that the pH of the environment may influence the action of this compound.

Properties

IUPAC Name

ethyl (Z)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-5-13-8(10)7(6-9(2)3)14(4,11)12/h6H,5H2,1-4H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVQCCZJZHIKOI-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.